The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide can be achieved through several methods. A common approach involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine to form an oxime, which is then cyclized under acidic conditions to yield the desired benzodiazepine structure.
The molecular structure of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide features a fused benzene and diazepine ring system. The presence of a chlorine atom at the 7-position and a dimethylamino group at the 2-position are critical for its biological activity.
The compound engages in various chemical reactions typical of benzodiazepines. These include:
The mechanism of action for 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the effect of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor, leading to increased neuronal inhibition.
The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide has significant applications in medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3